molecular formula C14H10FNS B14128205 N-(4-fluorophenyl)-1-benzothiophen-3-amine

N-(4-fluorophenyl)-1-benzothiophen-3-amine

Cat. No.: B14128205
M. Wt: 243.30 g/mol
InChI Key: XDCCLHIIYOMJPQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzo[b]thien-3-yl-N-(4-fluorophenyl)-amine typically involves the coupling of benzothiophene derivatives with fluorophenyl amines. One common method is the palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of 2-iodothiophenol with phenylacetylene . This method yields 2-substituted benzothiophenes in moderate to good yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using palladium catalysts. The reaction conditions are optimized to ensure high yield and purity, often involving the use of solvents like tetrahydrofuran (THF) and bases such as cesium carbonate (Cs2CO3) to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

N-Benzo[b]thien-3-yl-N-(4-fluorophenyl)-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly used.

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are employed.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are utilized.

Major Products

The major products formed from these reactions include various substituted benzothiophenes and fluorophenyl derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of N-Benzo[b]thien-3-yl-N-(4-fluorophenyl)-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Benzo[b]thien-3-yl-N-(4-fluorophenyl)-amine is unique due to the presence of both the benzothiophene and fluorophenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H10FNS

Molecular Weight

243.30 g/mol

IUPAC Name

N-(4-fluorophenyl)-1-benzothiophen-3-amine

InChI

InChI=1S/C14H10FNS/c15-10-5-7-11(8-6-10)16-13-9-17-14-4-2-1-3-12(13)14/h1-9,16H

InChI Key

XDCCLHIIYOMJPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)NC3=CC=C(C=C3)F

Origin of Product

United States

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